Superior Oxidative Stability: A 19% Reduction in Yield Loss Under Oxygen Exposure Compared to 2-Chloro-3-pentanone
1-Chloro-3-pentanone exhibits markedly superior stability under oxidative conditions compared to its direct regioisomer, 2-chloro-3-pentanone. In the presence of 500 ppm O2, the yield of 2-chloro-3-pentanone drops catastrophically by 96.8% (from 78% to 2.5%), whereas the yield of 1-chloro-3-pentanone is far less affected, decreasing by only 19% (from 21% to 17%) [1]. This differential stability is critical for processes where the presence of oxygen is unavoidable or where oxidative side reactions must be minimized.
| Evidence Dimension | Product yield under oxidative conditions |
|---|---|
| Target Compound Data | Yield decreases from 21% to 17% (4 percentage point loss, a 19% relative reduction) |
| Comparator Or Baseline | 2-Chloro-3-pentanone yield decreases from 78% to 2.5% (75.5 percentage point loss, a 96.8% relative reduction) |
| Quantified Difference | The target compound exhibits a 77.8 percentage point smaller absolute loss and a 77.8% higher relative retention of initial yield. |
| Conditions | Reaction of chlorine atoms with 3-pentanone in the presence of 500 ppm O2 and 900-1000 ppm Cl2 at 297 K |
Why This Matters
This differential stability directly translates to higher and more predictable yields for 1-chloro-3-pentanone in synthetic protocols where oxygen exposure cannot be fully mitigated, reducing purification burden and improving process robustness.
- [1] Kaiser, E. W.; Wallington, T. J.; Anderson, J. E. Products and Mechanism of the Reaction of Chlorine Atoms with 3-Pentanone in 700−950 Torr of N2/O2 Diluent at 297−515 K. J. Phys. Chem. A 2010, 114 (1), 343-354. View Source
